Fmoc-Ser-OH-15N
Description
Fundamental Principles of Isotopic Labeling in Contemporary Chemical Biology
Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions, metabolic pathways, or entire biological systems. wikipedia.orgstudysmarter.co.uk This is achieved by replacing one or more atoms in a molecule with their isotope, which is an atom of the same element but with a different number of neutrons. wikipedia.orgmusechem.com These isotopic labels act as detectable markers without significantly altering the chemical properties of the molecule. musechem.com
The isotopes used can be either radioactive (e.g., ³H, ¹⁴C) or stable (e.g., ²H, ¹³C, ¹⁵N). metwarebio.com Stable isotopes, such as the Nitrogen-15 (B135050) (¹⁵N) in L-Serine-15N-N-Fmoc, are non-radioactive and are detected based on their mass difference using techniques like mass spectrometry (MS) or their unique nuclear properties in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com This makes them particularly suitable for long-term studies and applications where radioactivity is a concern. studysmarter.co.ukcreative-proteomics.com
Key principles of isotopic labeling include:
Chemical Equivalence: Isotopically labeled molecules behave almost identically to their unlabeled counterparts in biological and chemical processes. metwarebio.com
Detectability: The presence and position of the isotope in products can be determined, providing insights into reaction mechanisms and metabolic fluxes. wikipedia.orgmetwarebio.com
Quantification: Isotope dilution methods enable the precise measurement of compound concentrations in complex mixtures. metwarebio.com
The Strategic Role of Fmoc Protecting Group in Modern Peptide Synthesis Methodologies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial component in modern organic synthesis, especially in solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.org Its primary function is to act as a temporary protecting group for the N-terminus (the amino group) of an amino acid. lgcstandards.compeptide.com This protection prevents unwanted side reactions and polymerization during the controlled, stepwise addition of amino acids to a growing peptide chain. altabioscience.com
The Fmoc strategy is widely favored for several reasons:
Base-Labile Removal: The Fmoc group is readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This gentle deprotection process minimizes side reactions and is compatible with a wide range of sensitive amino acid side chains. americanpeptidesociety.org
Orthogonality: In Fmoc-based SPPS, the side-chain protecting groups of the amino acids are typically acid-labile. This means the N-terminal Fmoc group can be removed without affecting the side-chain protection, and vice versa. altabioscience.com The final cleavage of the completed peptide from the solid support and removal of side-chain protecting groups is usually accomplished with a strong acid like trifluoroacetic acid (TFA). lgcstandards.com
Automation Compatibility: The mild conditions and efficiency of the Fmoc chemistry make it highly suitable for automated peptide synthesizers, which has significantly advanced the production of complex peptides. americanpeptidesociety.org
Overview of L-Serine's Significance in Biochemical Pathways and Biomolecular Systems
L-serine is a non-essential amino acid that plays a central and multifaceted role in cellular metabolism. nih.govmedchemexpress.com While it can be obtained from the diet, its de novo biosynthesis is critical, especially for the development of the central nervous system. nih.gov
Key biochemical roles of L-serine include:
Protein Synthesis: As a fundamental building block of proteins, L-serine contributes to the structure and function of countless proteins. researchgate.netnih.gov Its hydroxyl side-chain is a key site for post-translational modifications like phosphorylation, which is crucial for cell signaling. researchgate.net
Precursor to Biomolecules: L-serine is a precursor for a wide array of essential molecules, including:
Amino Acids: Glycine (B1666218) and cysteine. nih.gov
Lipids: Phosphatidylserine (B164497) and sphingolipids, which are vital components of cell membranes. nih.govfrontiersin.org
Nucleotides: It is a major source of one-carbon units for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.govfrontiersin.org
Neurotransmission: L-serine is a precursor to the neurotransmitters D-serine and glycine. reactome.org In the brain, where it is needed in large amounts, its synthesis is essential for normal neurological function. nih.govreactome.org Deficiencies in serine biosynthesis enzymes can lead to severe neurological disorders. nih.govreactome.org
Cellular Proliferation: Due to its central role in synthesizing proteins, nucleotides, and lipids, L-serine is critical for cell growth and proliferation. medchemexpress.commedchemexpress.com
The combination of these three elements in L-Serine-15N-N-Fmoc creates a highly valuable reagent for researchers. The ¹⁵N label allows for the tracking of serine's metabolic fate, while the Fmoc group enables its precise incorporation into synthetic peptides, facilitating studies on protein structure, enzyme mechanisms, and drug development. labmartgh.com
Physicochemical Properties of Fmoc-L-Serine(15N)
| Property | Value |
| Molecular Formula | C₁₈H₁₇¹⁵NO₅ |
| Molecular Weight | 328.34 g/mol (approx.) |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N |
| Appearance | Solid |
| Functional Group | Fmoc |
| Mass Shift | M+1 |
Note: The exact molecular weight may vary slightly depending on the specific isotopic enrichment. Data sourced from publicly available information. sigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i19+1 |
InChI Key |
JZTKZVJMSCONAK-BTEQYEEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CO)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for L Serine 15n N Fmoc and Its Derivatives
Strategies for ¹⁵N Isotopic Enrichment and Incorporation
The synthesis of L-Serine-¹⁵N hinges on the efficient incorporation of the ¹⁵N isotope into the serine backbone. This can be achieved through both chemical and enzymatic approaches, each with distinct advantages in terms of precursor availability, stereochemical control, and isotopic enrichment efficiency.
Design and Synthesis of ¹⁵N-Labeled Serine Precursors
The chemical synthesis of L-Serine-¹⁵N often begins with simple, commercially available ¹⁵N-labeled starting materials. A common strategy involves the use of ¹⁵N-labeled glycine (B1666218), which can be converted to serine through a hydroxymethylation reaction. This transformation can be achieved by reacting ¹⁵N-glycine with formaldehyde, a reaction that forms the serine backbone. The stereochemistry of the final product is a critical consideration in this approach, and chiral catalysts or subsequent resolution steps are often necessary to obtain the desired L-enantiomer.
Another route involves the amination of a suitable α-halo acid precursor with a ¹⁵N-labeled ammonia (B1221849) source. For instance, the reaction of α-bromo-β-hydroxypropionic acid with ¹⁵NH₃ can yield ¹⁵N-serine. The efficiency of these methods is highly dependent on the reaction conditions, and careful optimization is required to maximize the yield and isotopic incorporation.
| Precursor | Reagent | Product | Key Considerations |
| ¹⁵N-Glycine | Formaldehyde | L-Serine-¹⁵N | Stereochemical control is crucial. |
| α-bromo-β-hydroxypropionic acid | ¹⁵NH₃ | L-Serine-¹⁵N | Availability of the α-halo acid precursor. |
Chemoenzymatic Approaches for Isotopic Labeling
Chemoenzymatic methods offer a highly efficient and stereospecific route to L-Serine-¹⁵N. These approaches leverage the high selectivity of enzymes to catalyze key transformations, often resulting in high yields and excellent isotopic enrichment. A prominent method involves the reductive amination of an α-keto acid precursor, β-hydroxypyruvate, using a ¹⁵N-labeled ammonium (B1175870) source, such as ¹⁵NH₄Cl. nih.gov
This reaction is typically catalyzed by NAD-dependent amino acid dehydrogenases. nih.gov To drive the reaction to completion, a cofactor regeneration system, such as the use of glucose dehydrogenase to regenerate NADH, is often employed. nih.gov This enzymatic approach is advantageous due to its stereospecificity, producing the L-isomer of serine directly and typically achieving high levels of isotopic enrichment (often >99 atom % ¹⁵N). nih.gov
| Enzyme System | ¹⁵N Source | Precursor | Isotopic Enrichment |
| NAD-dependent amino acid dehydrogenases | ¹⁵NH₄Cl | β-hydroxypyruvate | >99 atom % ¹⁵N nih.gov |
N-Fmoc Protection Chemistry
The introduction of the Fmoc group to the α-amino position of L-Serine-¹⁵N is a critical step to prepare the building block for SPPS. The Fmoc group's lability to basic conditions, while being stable to the acidic conditions used for side-chain deprotection, forms the basis of orthogonal protection strategies in modern peptide synthesis.
Efficient Methods for Fmoc Group Introduction
The N-Fmoc protection of L-Serine-¹⁵N is typically achieved under Schotten-Baumann conditions. This involves the reaction of the amino acid with an activated Fmoc reagent in the presence of a mild base. Commonly used reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikidot.com
The reaction is generally carried out in a biphasic solvent system, such as dioxane and aqueous sodium bicarbonate, or in an organic solvent with a tertiary amine base like triethylamine. The choice of reagent and conditions can influence the yield and purity of the final product. Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form unwanted side products compared to the more reactive Fmoc-Cl. wikidot.com
| Fmoc Reagent | Base | Solvent System | Typical Yield |
| Fmoc-Cl | NaHCO₃ | Dioxane/Water | Variable |
| Fmoc-OSu | NaHCO₃ / Triethylamine | THF/Water or Dichloromethane | High total-synthesis.comnih.gov |
Solid-Phase Synthesis of L-Serine-15N-N-Fmoc Containing Peptides
The use of Fmoc-L-Serine(tBu)-¹⁵N-OH in SPPS follows the standard protocols for Fmoc-based peptide synthesis. The isotopically labeled amino acid is incorporated into the growing peptide chain like any other Fmoc-amino acid derivative. The synthesis cycle involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the incoming Fmoc-L-Serine(tBu)-¹⁵N-OH.
The presence of the ¹⁵N label in the serine residue does not typically interfere with the standard SPPS chemistry. However, careful monitoring of the synthesis is important to ensure high coupling efficiency and to avoid any potential side reactions. The final peptide is cleaved from the solid support and the side-chain protecting groups are removed simultaneously using a strong acid, such as TFA, often in the presence of scavengers to prevent side reactions. The resulting ¹⁵N-labeled peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
| Step | Reagents | Purpose |
| Swelling | DMF | Prepares the resin for synthesis. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removes the N-terminal Fmoc group. |
| Activation | Coupling reagent (e.g., HATU, HOBt) | Activates the carboxylic acid of Fmoc-L-Serine(tBu)-¹⁵N-OH. |
| Coupling | Activated Fmoc-L-Serine(tBu)-¹⁵N-OH, DIPEA | Forms the peptide bond. |
| Washing | DMF | Removes excess reagents and byproducts. |
| Final Cleavage | TFA with scavengers | Cleaves the peptide from the resin and removes side-chain protecting groups. |
Optimization of Resin-Bound Synthesis Protocols
The efficiency of solid-phase peptide synthesis (SPPS) for sequences containing L-Serine-15N-N-Fmoc, particularly serine-rich peptides which are known to be challenging, is highly dependent on the choice of the solid support. Polystyrene-based resins, such as Wang or 2-chlorotrityl chloride resins, are commonly employed. However, for complex or aggregation-prone sequences, polyethylene (B3416737) glycol (PEG)-modified polystyrene resins or novel polyacrylamide resins can offer superior performance due to their enhanced swelling properties in a wider range of solvents. The selection of a low-substitution resin can also be beneficial in minimizing steric hindrance and improving reaction kinetics, especially for demanding coupling steps.
The choice of linker is also critical. For the synthesis of peptide acids, the 2-chlorotrityl chloride resin is advantageous as it allows for the cleavage of the peptide from the resin under mildly acidic conditions, which keeps the acid-labile side-chain protecting groups intact. For peptide amides, a Rink amide resin is the standard choice.
Optimization of cleavage conditions is the final step in resin-bound synthesis. A common cleavage cocktail for the final deprotection of the peptide and its release from the resin consists of trifluoroacetic acid (TFA) in the presence of scavengers such as water, phenol, and triisopropylsilane (B1312306) (TIS) to prevent side reactions. The exact composition and cleavage time need to be optimized depending on the peptide sequence and the protecting groups used.
Table 1: Common Resins and Linkers for Fmoc-SPPS of Serine-Containing Peptides
| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Conditions | Advantages |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic acid | 95% TFA | Standard, widely used |
| 2-Chlorotrityl chloride Resin | 2-Chlorotrityl | Carboxylic acid | Dilute TFA (e.g., 1% in DCM) | Mild cleavage preserves side-chain protection |
| Rink Amide Resin | Fmoc-protected amide linker | Amide | 95% TFA | Standard for peptide amides |
| PEG-Polystyrene Resin | Various | Various | Dependent on linker | Improved swelling, good for long/difficult sequences |
| Polyacrylamide Resin | Various | Various | Dependent on linker | High loading capacity, good mechanical stability |
Evaluation of Peptide Coupling Reagents and Conditions
The selection of the coupling reagent and the optimization of reaction conditions are crucial for achieving high coupling efficiency and minimizing racemization, a significant risk for serine residues. A variety of coupling reagents are available, each with its own advantages and disadvantages. Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are cost-effective but can lead to racemization.
Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are highly efficient and generally lead to lower levels of racemization compared to carbodiimides, especially when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov However, they are more expensive. The choice of base is also critical, with weaker bases like collidine sometimes being preferred to minimize racemization. nih.gov
For sterically hindered couplings or problematic sequences, more potent coupling reagents or the use of elevated temperatures with microwave assistance can be employed, although this requires careful optimization to avoid increased side reactions and epimerization. springernature.com
Table 2: Comparison of Common Coupling Reagents for Fmoc-Serine Derivatives
| Coupling Reagent | Additive | Base | Coupling Efficiency | Racemization Potential for Serine | Notes |
| DIC | HOBt or Oxyma | DIPEA/Collidine | Good | Moderate | Cost-effective, but risk of racemization. nih.govnih.gov |
| HBTU/TBTU | HOBt (optional) | DIPEA | High | Low to Moderate | Efficient and widely used. nih.govpeptide.com |
| HATU | None | DIPEA/Collidine | Very High | Low | Highly reactive, good for difficult couplings. nih.govresearchgate.net |
| PyBOP | None | DIPEA | High | Low | Phosphonium-based, avoids guanidinylation side reactions. bachem.com |
Side-Chain Protection Strategies for Serine Residues
The hydroxyl group of the serine side chain must be protected during SPPS to prevent side reactions, such as O-acylation. The choice of protecting group must be orthogonal to the N-terminal Fmoc group, meaning it must be stable under the basic conditions used for Fmoc removal but easily cleaved during the final deprotection step. chempep.compeptide.com
The most commonly used side-chain protecting group for serine in Fmoc-SPPS is the tert-butyl (tBu) group. tandfonline.comiris-biotech.de It is stable to the piperidine solutions used for Fmoc deprotection and is readily removed by strong acids like TFA during the final cleavage. tandfonline.comiris-biotech.de
Another frequently used protecting group is the trityl (Trt) group. peptide.com The Trityl group is more acid-labile than the tBu group and can be removed under milder acidic conditions, which can be advantageous in the synthesis of sensitive peptides. peptide.com
For more complex synthetic strategies, such as on-resin cyclization or the synthesis of glycopeptides, more specialized protecting groups may be required that can be removed selectively while the peptide remains attached to the resin. An alternative strategy to mitigate aggregation in serine-rich sequences is the use of pseudoproline dipeptides, where the serine is incorporated as a dimethyloxazolidine derivative. iris-biotech.de This temporary modification disrupts secondary structure formation during synthesis.
Table 3: Common Side-Chain Protecting Groups for Serine in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| tert-Butyl | tBu | Strong acid (e.g., 95% TFA) | Most common, stable, and reliable. tandfonline.comiris-biotech.de |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM) | More acid-labile than tBu, useful for sensitive peptides. peptide.com |
Solution-Phase Synthesis Approaches for L-Serine-15N-N-Fmoc Building Blocks
The preparation of the L-Serine-15N-N-Fmoc building block itself is a critical preliminary step. This typically involves a two-step process starting from commercially available L-Serine-15N.
The first step is the stereospecific synthesis of L-[15N]serine. An efficient method for this is through enzymatic synthesis. researchgate.netnih.gov This approach utilizes an amino acid dehydrogenase, such as alanine (B10760859) dehydrogenase, to catalyze the reductive amination of a corresponding α-keto acid precursor with a 15N-labeled ammonia source, typically [15N]ammonium chloride. researchgate.netnih.gov This method offers high stereoselectivity, yielding the desired L-enantiomer with high purity. researchgate.netnih.gov
Once the L-Serine-15N has been obtained and purified, the second step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, often carried out by reacting the L-Serine-15N with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic aqueous conditions. Careful control of the reaction pH is necessary to ensure selective N-acylation without significant side reactions. Following the reaction, the L-Serine-15N-N-Fmoc product is purified, typically by crystallization or chromatography.
Rigorous Analytical Validation of Synthesized Products
Spectroscopic Characterization for Structural Integrity (e.g., advanced NMR techniques for confirmation of isotopic label)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of L-Serine-15N-N-Fmoc and peptides containing this labeled residue. The presence and position of the 15N isotope can be unequivocally confirmed using heteronuclear NMR techniques.
The most direct method is the acquisition of a 1D 15N NMR spectrum, although this can be time-consuming due to the low gyromagnetic ratio of the 15N nucleus. A more sensitive and commonly employed technique is the two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment. protein-nmr.org.ukresearchgate.net This experiment correlates the chemical shift of the 15N nucleus with that of its directly attached proton. In the 1H-15N HSQC spectrum of a peptide containing L-Serine-15N, a cross-peak will be observed corresponding to the correlation between the amide nitrogen (15N) and the amide proton (1H) of the labeled serine residue. researchgate.netbiosupramol.de The presence of this specific cross-peak at the expected chemical shifts provides definitive evidence of the incorporation of the 15N label at the correct position.
Chromatographic Purity Assessment and Stereochemical Control
The chemical and stereochemical purity of L-Serine-15N-N-Fmoc and the final synthesized peptides are critical quality attributes. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity. Reversed-phase HPLC (RP-HPLC) is typically used to separate the target compound from any synthetic impurities.
Controlling the stereochemical purity is of utmost importance, as racemization can occur during the synthesis of the building block or during peptide coupling. nih.gov The enantiomeric purity of the L-Serine-15N-N-Fmoc building block and the potential presence of diastereomeric peptide impurities are assessed using chiral chromatography. Chiral HPLC, utilizing various chiral stationary phases (CSPs), is a powerful technique for separating enantiomers. nih.govphenomenex.comphenomenex.com Polysaccharide-based CSPs, for example, have been shown to be effective in resolving the enantiomers of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.comphenomenex.com The development of a robust chiral HPLC method allows for the accurate quantification of any D-isomer impurity, ensuring that the stereochemical integrity of the L-serine residue is maintained throughout the synthetic process. nih.gov
Table 4: Exemplary Chiral HPLC Conditions for Fmoc-Amino Acid Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
| Polysaccharide-based (e.g., Lux Cellulose-2) | Acetonitrile/Water with TFA | UV | phenomenex.comphenomenex.com |
| Quinine-based zwitterionic/anion exchanger | Methanol/Acetonitrile with TEA and Formic Acid | UV | nih.gov |
| Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T) | Methanol/TEAA buffer | UV | windows.net |
Applications in Structural Biology and Biophysics Utilizing 15n Labeling
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. The introduction of ¹⁵N, a spin-1/2 isotope, into a protein, often through precursors like L-Serine-¹⁵N-N-fmoc, is essential for a wide range of structural and dynamic studies. isotope.comsigmaaldrich.com
The utility of ¹⁵N in biomolecular NMR stems from its sensitivity to the local electronic environment. Each ¹⁵N-labeled amide in a protein backbone gives rise to a distinct signal in a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which is often referred to as the protein's "fingerprint." The chemical shift (position) of each peak is highly dependent on the protein's secondary and tertiary structure. Changes in these shifts can indicate structural alterations, ligand binding, or post-translational modifications. mdpi.comresearchgate.net Furthermore, through-bond (scalar) and through-space (dipolar) couplings between ¹⁵N and other nuclei (¹H, ¹³C) provide critical distance and dihedral angle restraints used to calculate high-resolution three-dimensional structures of proteins in solution. d-nb.info
For large protein complexes, membrane proteins, and amyloid fibrils that are not amenable to solution NMR due to their size and insolubility, solid-state NMR (ssNMR) is an indispensable tool. nih.govtandfonline.com Uniform or selective ¹⁵N labeling is fundamental to these studies. sigmaaldrich.com
Membrane proteins play crucial roles in cell signaling and transport, but their hydrophobic nature makes them notoriously difficult to study. Solid-state NMR allows for the study of these proteins in their native-like lipid bilayer environment. scirp.orgscirp.org By incorporating ¹⁵N-labeled amino acids like serine into a membrane protein and embedding it in macroscopically aligned lipid bilayers, researchers can measure the orientation of specific peptide segments relative to the membrane. nih.govtandfonline.com The ¹⁵N chemical shift and the ¹H-¹⁵N dipolar coupling are orientation-dependent, providing precise angular restraints that define the tilt and rotation of transmembrane helices. nih.govscirp.org This approach has been instrumental in determining the topology and dynamic behavior of numerous membrane proteins. scirp.org
Table 1: Representative ¹⁵N Chemical Shift Anisotropy (CSA) Values for a Helical Membrane Protein Segment
| Residue Position | Secondary Structure | ¹⁵N Chemical Shift (ppm) | Orientation relative to Magnetic Field | Interpretation |
| Serine-X | α-Helix | ~200 | Perpendicular | Transmembrane helix |
| Serine-Y | α-Helix | ~75 | Parallel | Helix lies on the membrane surface |
| Serine-Z | Loop | ~120 | Isotropic (averaged) | Flexible, solvent-exposed region |
| Note: These are idealized values. Actual chemical shifts depend on the specific protein environment and the orientation of the peptide plane. |
Amyloid fibrils are insoluble protein aggregates associated with a range of human diseases, including Alzheimer's and Type 2 Diabetes. nih.govplos.org Solid-state NMR is uniquely suited to determine the atomic-level structure of these non-crystalline assemblies. ethz.ch Uniform ¹³C and ¹⁵N labeling is often employed to gain sequential assignments and structural restraints. sigmaaldrich.comacs.org
Research on amyloid-β (Aβ) fibrils, a hallmark of Alzheimer's disease, has demonstrated the power of this technique. In studies of Aβ42 fibrils, the presence of a single set of NMR resonances for each residue, including the two serine residues (S8 and S26), was indicative of a single, highly ordered fibril polymorph. nih.gov The specific chemical shifts of the ¹⁵N and attached carbon nuclei within serine and other residues help to define the β-sheet core of the fibril. nih.govacs.org By using samples where one set of monomers is ¹⁵N-labeled and another is ¹³C-labeled, intermolecular contacts can be identified, revealing how the individual protein molecules stack to form the fibril. ethz.ch This information is critical for understanding fibril propagation and for designing potential therapeutic inhibitors.
Table 2: Example Solid-State NMR Data for Serine Residues in an Amyloid Fibril
| Fibril System | Labeled Residue | Experiment Type | Key Finding | Reference |
| Human β2-microglobulin | U-¹³C, ¹⁵N-Serine | 2D ¹³C-¹³C RFDR | Identification of all nine serine residues within the fibril core. | acs.org |
| Aβ(1-42) | U-¹³C, ¹⁵N-Serine | 2D ¹³C-¹³C DARR | Observation of two distinct serine cross-peaks, confirming the presence and assignment of S8 and S26 in a specific polymorph. | nih.gov |
| hIAPP | U-¹³C, ¹⁵N-IAPP | 2D ¹³C-¹³C Correlation | Indicated that the central FGAILS segment, containing S28, is part of the rigid β-sheet core. | plos.org |
| RFDR: Radio Frequency Driven Recoupling; DARR: Dipolar Assisted Rotational Resonance |
Identifying how and where small molecules bind to proteins is a cornerstone of drug discovery. Solution-state NMR is exceptionally powerful for this purpose, particularly for detecting weak interactions. mdpi.comresearchgate.net By recording a ¹H-¹⁵N HSQC spectrum of a uniformly ¹⁵N-labeled protein, each amide group produces a unique peak. researchgate.net Upon the addition of a binding ligand, residues at the interaction interface, and those affected by conformational changes, will experience a change in their chemical environment, leading to perturbations (shifts or broadening) of their corresponding HSQC peaks. mdpi.com This technique, known as Chemical Shift Perturbation (CSP) mapping, allows for the rapid and precise identification of binding sites. The use of ¹⁵N-labeled serine and other amino acids is routine in this approach, providing atomic-resolution maps of interaction surfaces. mdpi.comresearchgate.net
Proteins are not static entities; their function often depends on conformational dynamics occurring over a wide range of timescales. NMR spectroscopy, particularly through the analysis of ¹⁵N nuclear spin relaxation, provides a powerful means to quantify these motions. d-nb.info Fast motions (picoseconds to nanoseconds) are probed by measuring T1 and T2 relaxation times and the heteronuclear NOE.
For slower, functionally important motions (microseconds to milliseconds), such as enzyme catalysis or domain movements, ¹⁵N relaxation dispersion NMR is the preeminent technique. ucl.ac.ukutoronto.ca These experiments measure how the apparent transverse relaxation rate changes as a function of an applied radiofrequency pulse train. ucl.ac.uk For a residue like serine that is exchanging between a major "ground" state and a sparsely populated, transient "excited" state, this exchange process provides an additional relaxation pathway. Relaxation dispersion experiments can quantify the kinetics (exchange rate) and thermodynamics (population of the states) of this process, and even provide structural information about the invisible excited state. d-nb.infoucl.ac.uk This has been crucial in revealing the transient, high-energy conformations that are essential for protein function.
Solid-State NMR for High-Resolution Structural Determination
Mass Spectrometry (MS) in Structural Characterization
The incorporation of stable isotopes into amino acids provides a powerful tool for mass spectrometry-based structural biology. L-Serine-15N-N-fmoc is a specifically labeled amino acid derivative used in solid-phase peptide synthesis to introduce a single nitrogen-15 (B135050) (¹⁵N) atom at a predetermined position within a peptide's sequence. qyaobio.combocsci.com This targeted labeling strategy is invaluable for a range of mass spectrometry applications aimed at elucidating protein structure, dynamics, and interactions. qyaobio.comcpcscientific.com The fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group used in peptide synthesis, which is removed after the amino acid is incorporated into the growing peptide chain.
High-Resolution MS for Accurate Mass Confirmation of Labeled Peptides
High-resolution mass spectrometry, often utilizing technologies like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzers, is essential for the unambiguous characterization of isotopically labeled peptides. nih.govfrontiersin.org When a peptide is synthesized using L-Serine-15N-N-fmoc, the resulting peptide will have a molecular weight that is higher by approximately 1 Dalton compared to its unlabeled counterpart, due to the replacement of a ¹⁴N atom with a ¹⁵N atom. nih.gov
High-resolution MS provides the mass accuracy required to confidently verify this mass shift and confirm the successful incorporation of the ¹⁵N label. acs.org This is particularly crucial in complex samples where multiple peptides or charge states might produce overlapping signals in lower-resolution instruments. nih.gov The ability to resolve the isotopic fine structure allows for unequivocal assignment of ¹⁵N enrichment. acs.org Furthermore, tandem mass spectrometry (MS/MS) on high-resolution instruments can pinpoint the exact location of the ¹⁵N label within the peptide sequence by analyzing the mass shift in the resulting fragment ions (e.g., b- and y-ions). nih.govnih.gov This confirms that the label is present on the intended serine residue and has not been scrambled to other positions through metabolic processes during protein expression in cellular systems. acs.orgnih.gov
Table 1: Theoretical Mass Shift in a Peptide Containing L-Serine-¹⁵N
This table illustrates the expected mass difference for a hypothetical peptide (Ala-Gly-Ser-Val) when synthesized with natural abundance serine versus ¹⁵N-labeled serine. The high-resolution capabilities of modern mass spectrometers can easily detect this precise mass difference.
| Peptide Sequence | Labeled Residue | Theoretical Monoisotopic Mass (Da) | Mass Difference (Da) |
| Ala-Gly-Ser-Val | None (Natural Abundance) | 347.1754 | - |
| Ala-Gly-Ser-¹⁵N -Val | Serine-¹⁵N | 348.1724 | +0.9970 |
| Mass calculations are based on the most common isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O). |
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) with ¹⁵N Labeling
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics and solvent accessibility of proteins. thermofisher.com The method relies on measuring the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the protein is incubated in a deuterated buffer (e.g., D₂O). thermofisher.comnih.gov Regions of the protein that are flexible or highly solvent-exposed will exchange hydrogens for deuterium more rapidly than regions that are rigid, such as those involved in stable secondary structures like alpha-helices and beta-sheets, or those protected by protein-ligand or protein-protein interactions. thermofisher.comnih.gov
The typical HDX-MS workflow involves incubating the protein in a deuterated solution for various time points, followed by quenching the exchange reaction by lowering the pH and temperature. whiterose.ac.uk The protein is then rapidly digested into peptides, which are analyzed by LC-MS to measure the mass increase corresponding to deuterium uptake. thermofisher.comnih.gov
While not a strict requirement for HDX-MS as it is for some NMR techniques, the inclusion of stable isotopes like ¹⁵N can enhance the precision of the analysis. nih.gov By synthesizing a protein or peptide with a ¹⁵N label at a specific site using L-Serine-15N-N-fmoc, a known and stable mass shift is introduced. This ¹⁵N-labeled peptide acts as an internal reference standard. The subsequent mass increase from deuterium uptake is measured relative to this stable, shifted baseline. This approach can help in accurately quantifying the degree of deuteration, especially in complex mixtures or for low-abundance proteins. frontiersin.orgbiorxiv.org The combination of ¹⁵N labeling and HDX-MS allows for a more detailed and reliable investigation of local conformational changes, such as those occurring upon drug binding or allosteric regulation. pnas.org
Table 2: Example Research Findings from an HDX-MS Experiment
This table shows hypothetical data from an HDX-MS experiment on a protein, demonstrating how deuterium uptake changes in different peptide fragments upon binding to a ligand. The incorporation of a ¹⁵N label would serve to anchor the mass measurement for the peptide containing the labeled serine.
| Peptide Fragment (Residues) | Condition | Deuterium Uptake (Da) after 10 min | Change in Uptake (Da) | Structural Implication |
| 24-35 (contains Serine) | Protein Alone | 5.8 | - | Exposed/Flexible Region |
| 24-35 (contains Serine) | Protein + Ligand | 2.1 | -3.7 | Protection (Binding Site) |
| 78-92 | Protein Alone | 6.2 | - | Exposed/Flexible Region |
| 78-92 | Protein + Ligand | 6.1 | -0.1 | No Significant Change |
| 110-125 | Protein Alone | 1.5 | - | Rigid/Inaccessible Region |
| 110-125 | Protein + Ligand | 1.6 | +0.1 | No Significant Change |
Utilization in Advanced Proteomics Research
Quantitative Proteomics through Stable Isotope Labeling
Quantitative proteomics aims to determine the absolute or relative abundance of proteins, and stable isotope labeling is a cornerstone of this endeavor. scribd.comalfa-chemistry.com L-Serine-15N-N-fmoc is instrumental in these methodologies, providing a means to introduce a specific mass shift in peptides, which can then be detected and quantified by mass spectrometry. shoko-sc.co.jpchemie-brunschwig.cheurisotop.com
Development of L-Serine-15N-N-Fmoc Based SILAC (Stable Isotope Labeling by Amino acids in Cell culture) Reagents
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for in vivo incorporation of labeled amino acids into proteins. ckgas.comthermofisher.com While SILAC traditionally relies on essential amino acids like lysine (B10760008) and arginine, the methodology can be adapted for other amino acids, including serine, particularly for studying specific biological questions where serine metabolism is central.
The development of SILAC reagents based on L-Serine-¹⁵N involves creating cell culture media where the natural ¹⁴N-serine is replaced with ¹⁵N-serine. medchemexpress.comthermofisher.com The Fmoc protecting group on L-Serine-15N-N-fmoc is removed to provide the free labeled amino acid for incorporation into newly synthesized proteins in one cell population (the "heavy" sample). A control cell population is grown in identical media containing the natural "light" serine. After experimental treatment, the cell populations are combined, and the proteins are extracted and digested. The resulting peptides are analyzed by mass spectrometry, where the mass difference between the heavy and light serine-containing peptides allows for the precise quantification of changes in protein expression. scribd.comthermofisher.com
Application as Internal Standards for Absolute Protein Quantification
For absolute protein quantification, which aims to determine the exact molar amount of a protein, isotopically labeled peptides are used as internal standards. otsuka.co.jpnih.gov L-Serine-15N-N-fmoc is a key building block in the solid-phase synthesis of these standard peptides. shoko-sc.co.jpchemie-brunschwig.cheurisotop.com A known quantity of the synthetic, heavy-labeled peptide, which mirrors a target peptide from the protein of interest, is spiked into the biological sample. ckisotopes.com
During mass spectrometric analysis, the ratio of the signal intensity of the endogenous "light" peptide to the "heavy" internal standard peptide is used to calculate the absolute abundance of the target protein. This approach, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for quantitative analysis. shoko-sc.co.jpchemie-brunschwig.cheurisotop.com
Table 1: Research Findings on L-Serine-15N-N-Fmoc in Quantitative Proteomics
| Research Area | Finding | Significance |
| SILAC | L-Serine-¹⁵N can be effectively incorporated into proteins in cell culture, enabling relative quantification of protein expression. | Expands the toolkit of SILAC to study proteins and pathways where serine is a key component. |
| Internal Standards | Peptides synthesized with L-Serine-15N-N-fmoc serve as reliable internal standards for the absolute quantification of proteins. otsuka.co.jpnih.gov | Allows for highly accurate and precise measurements of protein concentrations in complex mixtures. |
Elucidation of Protein Turnover Rates and Dynamics
Understanding the rates at which proteins are synthesized and degraded is crucial for comprehending cellular regulation. Stable isotope labeling with compounds like L-Serine-¹⁵N provides a dynamic view of the proteome. bocsci.comisotope.comisotope.com By introducing the labeled serine into a biological system, researchers can track its incorporation into newly synthesized proteins over time.
This "pulse-chase" approach allows for the measurement of protein synthesis and degradation rates for individual proteins within a complex mixture. For instance, a study on human muscle protein synthesis utilized L-[1-¹³C]serine to assess the effects of amino acid availability on protein synthesis rates. physiology.org While this study used a different serine isotope, the principle remains the same for ¹⁵N-labeled serine. The rate of appearance of the heavy isotope in the proteome reflects the synthesis rate, while its disappearance over time after switching back to "light" media provides the degradation rate. These studies are critical for understanding how protein turnover is altered in various physiological and pathological states.
Investigation of Post-Translational Modifications Involving Serine Residues
Post-translational modifications (PTMs) are critical for regulating protein function, and phosphorylation of serine residues is one of the most common and important PTMs. nih.gov Investigating the dynamics of serine phosphorylation requires methods that can quantify changes in the modification state of specific sites.
Isotope-labeled amino acids, including ¹⁵N-serine, are invaluable for studying PTMs. cpcscientific.com In a typical experiment, cells are grown in the presence of heavy serine, and changes in the phosphorylation status of serine sites are monitored by mass spectrometry. The use of ¹⁵N-labeled serine allows for the differentiation of a phosphorylated peptide from an unmodified peptide, enabling the quantification of the stoichiometry of phosphorylation at specific sites. NMR spectroscopy is another powerful technique where ¹⁵N-labeled serine can be used to probe the structural and dynamic changes in proteins upon phosphorylation. nih.gov The chemical shift changes of the backbone amide resonances of serine upon phosphorylation provide direct evidence of the modification. nih.gov
Table 2: Applications of L-Serine-15N-N-Fmoc in Proteomics Research
| Application | Description |
| Quantitative Proteomics | Enables relative and absolute quantification of proteins through methods like SILAC and the use of internal standards. scribd.comalfa-chemistry.com |
| Protein Turnover Analysis | Allows for the measurement of protein synthesis and degradation rates by tracking the incorporation of ¹⁵N-serine over time. bocsci.com |
| PTM Analysis | Facilitates the study of post-translational modifications, particularly phosphorylation, on serine residues. nih.gov |
Investigations in Metabolic Studies and Pathway Tracing
Tracing of Nitrogen Metabolism and Fate of ¹⁵N-Labeled Serine
The ¹⁵N atom in L-Serine-¹⁵N acts as a tracer, allowing scientists to follow the journey of the serine nitrogen as it is incorporated into other molecules. This technique is fundamental to understanding nitrogen homeostasis in various organisms. jianhaidulab.com By introducing ¹⁵N-labeled serine into a biological system, researchers can monitor its incorporation into other amino acids, proteins, and nitrogenous compounds using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.comjianhaidulab.com
For instance, studies have used ¹⁵N-labeled serine to quantify its contribution to the synthesis of other amino acids. Research in roosters has shown that the nitrogen from labeled glycine (B1666218) is efficiently transferred to serine, indicating a direct conversion pathway. tandfonline.com Similarly, studies in humans have quantified the contribution of serine's nitrogen to the urea (B33335) cycle and the plasma glycine pool. researchgate.net These tracing experiments provide a dynamic view of nitrogen flux and the interconnectedness of different metabolic pathways. jianhaidulab.com
Elucidation of Serine Catabolic and Anabolic Pathways
L-Serine-¹⁵N is a valuable tool for dissecting the complex anabolic (synthesis) and catabolic (breakdown) pathways of serine. Serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) through the phosphorylated pathway, or via the glycerate pathway. frontiersin.orgrupress.org Conversely, serine can be catabolized to pyruvate (B1213749) by serine deaminase or converted to other metabolites. biorxiv.orgnih.gov
Isotope tracing studies with ¹⁵N-serine help to determine the relative activity of these different pathways under various physiological or pathological conditions. For example, in cancer cells, which often exhibit altered serine metabolism, ¹⁵N-labeled serine can be used to trace whether the cells primarily rely on extracellular uptake or de novo synthesis. aacrjournals.orgmdpi.com Furthermore, these studies can reveal how serine catabolism contributes to other metabolic processes, such as providing one-carbon units for nucleotide synthesis. nih.gov
Table 1: Key Enzymes in Serine Metabolism
| Enzyme | Pathway | Function |
|---|---|---|
| Phosphoglycerate dehydrogenase (PHGDH) | Anabolic (Phosphorylated Pathway) | Catalyzes the first committed step in serine biosynthesis from 3-phosphoglycerate. rupress.orgphysiology.org |
| Phosphoserine aminotransferase (PSAT1) | Anabolic (Phosphorylated Pathway) | Transfers an amino group to phosphohydroxypyruvate (B1236182) to form phosphoserine. rupress.orgaacrjournals.org |
| Phosphoserine phosphatase (PSPH) | Anabolic (Phosphorylated Pathway) | Removes the phosphate (B84403) group from phosphoserine to produce serine. rupress.orgaacrjournals.org |
| Serine hydroxymethyltransferase (SHMT) | Catabolic/Anabolic | Catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. nih.govportlandpress.com |
Metabolic Flux Analysis (MFA) using ¹⁵N Labeling for Pathway Quantification
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. medchemexpress.comcreative-proteomics.com The use of stable isotope tracers, such as ¹⁵N-labeled serine, is central to MFA. medchemexpress.comnih.gov By measuring the incorporation of the ¹⁵N label into various downstream metabolites over time, researchers can construct a detailed map of metabolic fluxes. creative-proteomics.com
¹⁵N-MFA can provide quantitative insights into the distribution of nitrogen from serine into different biosynthetic pathways. nih.gov For example, it can determine the proportion of serine that is used for protein synthesis versus its conversion to glycine or other metabolites. This approach is particularly valuable for understanding how metabolic networks are rewired in diseases like cancer or in response to environmental changes. drziweidai.com The combination of ¹³C and ¹⁵N labeling can provide even more comprehensive information on both carbon and nitrogen fluxes simultaneously. nih.gov
Role of Serine in One-Carbon Metabolism and Phospholipid Biosynthesis Pathways
Serine plays a crucial role in one-carbon metabolism, a set of reactions that transfer one-carbon units for the synthesis of nucleotides (the building blocks of DNA and RNA), and other essential molecules. portlandpress.comnih.gov The conversion of serine to glycine by the enzyme serine hydroxymethyltransferase (SHMT) is a major source of one-carbon units. rupress.orgportlandpress.com Tracing studies with ¹⁵N-serine can elucidate the flow of nitrogen and one-carbon units through the folate and methionine cycles. nih.gov
Serine is also a precursor for the synthesis of major phospholipids, including phosphatidylserine (B164497) (PS), phosphatidylethanolamine (B1630911) (PE), and phosphatidylcholine (PC). d-nb.inforesearchgate.net The synthesis of these lipids is essential for building and maintaining cellular membranes. By using ¹⁵N-labeled serine, researchers can track its incorporation into the headgroups of these phospholipids, providing insights into the dynamics of lipid synthesis and transport between different cellular organelles, such as the endoplasmic reticulum and mitochondria. d-nb.infobiorxiv.org
Table 2: Research Findings on Serine's Role in One-Carbon and Phospholipid Metabolism
| Area of Study | Key Finding | Citation |
|---|---|---|
| One-Carbon Metabolism | Serine provides the majority of one-carbon units for nucleotide biosynthesis in some cancer cells. | nih.gov |
| One-Carbon Metabolism | The conversion of serine to glycine is a key entry point for one-carbon units into the folate cycle. | rupress.orgportlandpress.com |
| Phospholipid Biosynthesis | ¹⁵N-serine labeling reveals the flow of serine into phosphatidylserine (PS) and its subsequent conversion to phosphatidylethanolamine (PE) in mitochondria. | d-nb.info |
Studies on Interconversion of Amino Acids and their Derivatives
The metabolism of amino acids is highly interconnected, with many amino acids being synthesized from or converted into others. L-Serine-¹⁵N is an excellent tool for studying these interconversions. The reversible reaction between serine and glycine, catalyzed by SHMT, is a classic example. dntb.gov.uanih.gov Isotope tracing studies have been used to measure the rates of this interconversion in various organisms and tissues. tandfonline.comdntb.gov.uanih.gov
Furthermore, the nitrogen from serine can be transferred to other molecules to synthesize different amino acids through transamination reactions. For instance, the nitrogen from serine can contribute to the synthesis of alanine (B10760859) and other amino acids. tandfonline.com By analyzing the distribution of the ¹⁵N label from serine into the broader amino acid pool, researchers can map the complex network of amino acid metabolism and understand how it is regulated. researchgate.netresearchgate.net
Advanced Research Applications of L Serine 15n N Fmoc
Design and Synthesis of Novel Chemical Probes for Biological Systems
Biosynthesis of Complex Natural Products with Defined Isotopic Labels
Understanding how organisms construct complex natural products is a fundamental goal in biochemistry and biotechnology. Isotopic labeling is a cornerstone technique for elucidating these biosynthetic pathways. nih.gov By feeding an organism a precursor molecule containing a stable isotope, researchers can trace the path of the labeled atoms into the final natural product, thereby mapping the sequence of chemical reactions. L-serine is a central metabolite that serves as a precursor for a wide array of essential molecules, including other amino acids, lipids, and nucleotides. nih.gov
A definitive example of using labeled serine to decode a biosynthetic pathway was demonstrated in a 2023 study on the origin of 3-isobutyl-2-methoxypyrazine (IBMP), the compound responsible for the characteristic aroma of bell peppers. nih.govresearchgate.net The biosynthesis of the core pyrazine (B50134) ring in this molecule was previously unknown. Through feeding experiments using stable-isotope labeled precursors, it was conclusively shown for the first time that L-serine is a key and direct precursor in the construction of the pyrazine ring. nih.govresearchgate.net
In such studies, L-Serine-15N would be introduced into the biological system (e.g., a plant tissue culture). After a period of metabolism, the target natural product (IBMP) is extracted and analyzed by mass spectrometry. The detection of a corresponding mass shift in the product confirms that the nitrogen atom from serine was incorporated. While this specific study may have used unlabeled or other isotopomers of serine, the use of L-Serine-15N-N-fmoc is relevant for the chemical synthesis of specifically designed labeled precursors that may not be commercially available or easily produced biologically. The Fmoc group would be removed before introducing the labeled serine to the biological system. This methodology is critical for discovering novel enzyme functions and metabolic pathways. nih.govresearchgate.netnih.gov
| Research Finding Summary: L-Serine in IBMP Biosynthesis | |
| Natural Product | 3-isobutyl-2-methoxypyrazine (IBMP) |
| Organism | Bell Pepper (Capsicum annuum) |
| Key Finding | L-Serine was identified as a direct precursor for the pyrazine ring. nih.govresearchgate.net |
| Methodology | Feeding experiments with stable-isotope labeled precursors followed by HS-SPME-GCxGC-TOF-MS analysis. nih.govresearchgate.net |
| Significance | Solved a long-standing question about the biosynthesis of this important aroma compound. |
Mechanistic Enzymology: Probing Reaction Mechanisms and Enzyme-Substrate Interactions
Isotopically labeled amino acids are indispensable tools for investigating the intricate mechanisms of enzyme catalysis. symeres.com L-Serine-15N-N-Fmoc is particularly valuable for studying enzymes that process serine-containing substrates, most notably serine proteases. These enzymes are crucial in processes ranging from digestion to blood clotting and are significant drug targets. researchgate.netnih.gov
The research strategy involves using L-Serine-15N-N-Fmoc in the solid-phase synthesis of a specific peptide substrate or inhibitor for the enzyme of interest. nih.gov The ¹⁵N label is thus positioned precisely at the serine residue, which is often a key player in the catalytic mechanism (e.g., as part of the catalytic triad (B1167595) in serine proteases). cdnsciencepub.com
Researchers can then use ¹⁵N NMR spectroscopy to observe the enzyme-substrate interaction directly. nih.gov The ¹⁵N nucleus is a sensitive probe of its electronic environment. Upon substrate binding to the enzyme's active site, changes in hydrogen bonding, protonation state, or the formation of covalent intermediates can be detected as shifts in the ¹⁵N NMR signal. pnas.org For example, ¹⁵N NMR studies on serine proteases have provided evidence for the movement of key histidine residues during catalysis and have helped characterize the hydrogen-bonding interactions that stabilize reaction intermediates. nih.govpnas.org Using a substrate synthesized with L-Serine-15N-N-Fmoc allows for the unambiguous assignment of NMR signals from the critical serine residue, providing high-resolution insights into the catalytic steps and the forces governing enzyme-substrate recognition. researchgate.net
| Application in Mechanistic Enzymology | |
| Compound | L-Serine-15N-N-Fmoc |
| Technique | Solid-Phase Peptide Synthesis (SPPS) |
| Target | Enzyme substrates or inhibitors (e.g., for Serine Proteases) |
| Analytical Method | ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Information Gained | Details of enzyme-substrate interactions, changes in the chemical environment of the active site, characterization of catalytic intermediates. researchgate.netnih.govpnas.org |
Development and Synthesis of Peptidomimetics with Enhanced Properties
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, or increased selectivity for a biological target. mdpi.combiosynth.com The synthesis of these molecules often relies on the same Fmoc-based solid-phase chemistry used for standard peptides, making L-Serine-15N-N-Fmoc a relevant building block for incorporating a labeled serine residue. chemimpex.comresearchgate.net
This allows researchers to:
Confirm Binding: Observe changes in the ¹⁵N-serine NMR signal upon interaction with the target protein, confirming that the peptidomimetic binds as intended. d-nb.info
Structural Analysis: Use the ¹⁵N label as an anchor point for determining the three-dimensional structure of the peptidomimetic when bound to its target. creative-peptides.com
Assess Dynamics: Study the flexibility and conformational dynamics of the peptidomimetic, which can be critical for its biological activity.
By providing this detailed structural and interactional data, the ¹⁵N label helps guide the rational design and optimization of peptidomimetics, leading to the development of molecules with enhanced therapeutic properties. biosynth.com
Future Directions and Emerging Methodologies in the Field
Advancements in Site-Specific and Global Isotopic Labeling Techniques
The demand for more precise and versatile methods to introduce isotopic labels into proteins is driving significant innovation. While uniform labeling has been a cornerstone of biomolecular NMR, the focus is increasingly shifting towards more sophisticated strategies that offer greater control and spectral simplification. ckisotopes.com
Site-Specific Labeling: The ability to introduce a ¹⁵N label at a single, predetermined site within a protein is a powerful tool for probing specific regions of interest. utoronto.ca Techniques leveraging suppressor tRNAs in cell-free expression systems are enabling the selective incorporation of ¹⁵N-labeled amino acids, such as L-Serine-¹⁵N-N-Fmoc, at designated positions. utoronto.ca This approach is invaluable for studying the local environment and dynamics of active sites, protein-protein interaction interfaces, or regions undergoing conformational change.
Segmental Isotope Labeling: For large proteins or multi-domain complexes, uniform labeling can lead to overwhelmingly complex NMR spectra. Segmental labeling addresses this by creating proteins where only a specific domain or segment is isotopically enriched. tum.de This "divide and conquer" strategy simplifies spectra and facilitates the study of otherwise intractable systems. tum.de Methods like protein trans-splicing using split-inteins are being refined to allow for the efficient ligation of labeled and unlabeled protein fragments, even for challenging targets like integral membrane proteins. tum.de
Global Labeling Strategies: In quantitative proteomics, global labeling methods remain crucial for comparing protein abundance across different samples. metwarebio.comspringernature.com Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) involve growing cells in media where a specific amino acid (e.g., L-Serine) is replaced with its heavy isotope counterpart (L-Serine-¹⁵N). metwarebio.comnews-medical.net This allows for the direct comparison of protein levels between different cell populations through mass spectrometry. metwarebio.com Newer approaches, such as the combined precursor isotopic labeling and isobaric tagging (cPILOT) method, are further expanding the multiplexing capabilities for global peptide quantitation. nih.gov
| Labeling Technique | Description | Key Advantage | Relevant Application |
| Site-Specific Labeling | Incorporation of an isotopic label at a single, defined position in the protein sequence. utoronto.ca | Provides a precise probe for a specific region of interest without introducing global spectral complexity. utoronto.ca | Studying enzyme active sites, ligand binding pockets, or specific post-translational modification sites. |
| Segmental Labeling | Isotopic labeling of a specific domain or segment of a larger protein. tum.de | Simplifies NMR spectra of large, multi-domain proteins, making them more amenable to analysis. tum.de | Structural and dynamic studies of large protein complexes and integral membrane proteins. tum.de |
| SILAC | Metabolic labeling of proteins by growing cells in media containing heavy isotope-labeled amino acids. metwarebio.comnews-medical.net | Enables accurate relative and absolute quantification of proteins in complex mixtures. thermofisher.com | Comparative proteomics to study changes in protein expression in response to stimuli or disease. ckisotopes.com |
| cPILOT | A chemical workflow for global tagging of all peptides in a mixture, enhancing multiplexing. nih.gov | Increases the number of samples that can be compared in a single experiment. nih.gov | High-throughput quantitative proteomics studies. nih.gov |
Integration of ¹⁵N Labeling with Cryo-Electron Microscopy for Structural Biology
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and dynamic macromolecular complexes without the need for crystallization. nih.govpeakproteins.com The integration of isotopic labeling, including with ¹⁵N, with cryo-EM is an emerging frontier that promises to provide a more comprehensive understanding of protein structure and function. nih.govbiorxiv.org
While isotopic labeling is not a prerequisite for cryo-EM, it can serve as a powerful complementary tool. biorxiv.org For instance, ¹⁵N-labeled proteins can be used in parallel solid-state NMR (ssNMR) experiments to validate the structural features observed in cryo-EM maps. nih.gov This is particularly valuable for identifying flexible or disordered regions of a protein that may not be well-resolved in the cryo-EM density map. nih.gov Furthermore, techniques like immunogold labeling, where gold nanoparticles are attached to specific sites, can be combined with cryo-electron tomography to localize proteins and their subunits within the native cellular environment. researchgate.netnih.gov
Complementarity of Isotopic Labeling with Advanced Computational Modeling and Simulation
The synergy between experimental data from isotopic labeling and advanced computational methods is a rapidly advancing area that is refining our understanding of protein structure and dynamics. aip.org Sparse experimental restraints derived from NMR experiments on ¹⁵N-labeled proteins, such as chemical shifts and residual dipolar couplings (RDCs), can be incorporated into computational structure prediction algorithms to generate highly accurate protein models. aip.orgbakerlab.org
Molecular dynamics (MD) simulations, in particular, benefit immensely from experimental data. rsc.org NMR relaxation measurements on ¹⁵N-labeled proteins provide site-specific information on protein dynamics across a wide range of timescales, from picoseconds to milliseconds. nih.govresearchgate.net This data can be used to validate and refine the force fields used in MD simulations, leading to more realistic representations of protein motion. nih.gov The combination of ¹⁵N NMR and MD simulations has been instrumental in characterizing the conformational landscapes of proteins and understanding allosteric communication pathways. nih.govresearchgate.net
This integrative approach is not limited to structure determination. By comparing experimental NMR data with predictions from MD simulations, researchers can gain insights into the molecular basis of protein function and dysfunction. rsc.org This powerful combination is being used to study a wide range of biological phenomena, from the mechanism of enzyme catalysis to the misfolding of proteins in disease.
| Integrated Approach | Description | Key Benefit |
| NMR & Structure Prediction | Using sparse NMR restraints (e.g., from ¹⁵N-labeled samples) to guide computational protein structure prediction. aip.orgbakerlab.org | Improves the accuracy of de novo protein structure modeling, especially for larger proteins. bakerlab.org |
| NMR & Molecular Dynamics | Combining ¹⁵N NMR relaxation data with MD simulations to study protein dynamics. nih.govnih.gov | Provides a detailed, atomic-level understanding of protein motion across multiple timescales. nih.govresearchgate.net |
| Cryo-EM & NMR | Using NMR data from isotopically labeled proteins to complement and validate cryo-EM structures. nih.govbiorxiv.org | Offers a more complete picture of protein structure by combining high-resolution global information with local dynamic details. creative-biostructure.com |
Development of High-Throughput Screening Platforms Utilizing L-Serine-¹⁵N-N-Fmoc Derivatives
The search for new drugs and therapeutic agents often involves screening large libraries of small molecules to identify those that bind to a specific protein target. NMR-based screening is a powerful method for this purpose, as it can detect weak binding events and provide information about the binding site. nih.gov The use of ¹⁵N-labeled proteins is central to many of these high-throughput screening (HTS) approaches. researchgate.net
L-Serine-¹⁵N-N-Fmoc and similar isotopically labeled amino acid derivatives are critical for preparing the ¹⁵N-labeled protein targets used in these screens. chemimpex.comshoko-sc.co.jp By monitoring changes in the ¹⁵N HSQC spectrum of the protein upon the addition of compounds from a library, researchers can rapidly identify "hits". nih.gov
Future developments in this area are focused on increasing the throughput and sensitivity of these screens. This includes the development of new pulse sequences and probe technologies that can reduce data acquisition times, as well as the use of selective labeling schemes to simplify spectra and focus on specific regions of the protein. nih.govresearchgate.net Furthermore, the integration of automated sample handling and data analysis pipelines is making NMR-based HTS more accessible and efficient for large-scale drug discovery campaigns. diva-portal.org The availability of high-quality labeled reagents like L-Serine-¹⁵N-N-Fmoc is a fundamental requirement for the continued advancement of these powerful screening platforms. isotope.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
